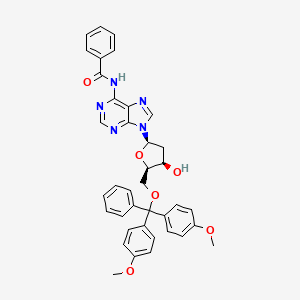
N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is a nucleoside analog used in the synthesis of oligonucleotides. This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 5’ position is protected by a 4,4’-dimethoxytrityl (DMT) group, and the amino group at the N6 position is protected by a benzoyl group. These protective groups are crucial for preventing undesired side reactions during oligonucleotide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Protection of the N6-Amino Group: The N6-amino group is protected by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using column chromatography and crystallization techniques.
化学反应分析
Types of Reactions
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine undergoes several types of reactions:
Deprotection Reactions: The protective groups can be removed under acidic or basic conditions to yield the free nucleoside.
Phosphoramidite Coupling: The compound can be converted to its phosphoramidite form, which is then used in oligonucleotide synthesis.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT group removal; basic conditions (e.g., ammonia) for benzoyl group removal.
Phosphoramidite Coupling: Phosphorodiamidite reagents in the presence of a weak acid catalyst.
Major Products
Deprotected Nucleoside: 2’-Deoxyadenosine.
Phosphoramidite Derivative: Used in oligonucleotide synthesis.
科学研究应用
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is widely used in scientific research:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In the study of DNA and RNA interactions and functions.
Medicine: In the development of antisense therapies and diagnostic tools.
Industry: In the production of synthetic genes and probes for genetic research.
作用机制
The compound exerts its effects primarily through its incorporation into synthetic oligonucleotides. The protective groups prevent undesired reactions during synthesis, ensuring the correct sequence and structure of the oligonucleotide. Once incorporated, the protective groups are removed, and the oligonucleotide can interact with its target molecules, such as DNA or RNA, to modulate their function.
相似化合物的比较
Similar Compounds
N(6)-Benzoyl-2’-Deoxyadenosine: Lacks the 5’-DMT protection.
5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxyadenosine: Lacks the N6-benzoyl protection.
2’-Deoxyadenosine: The unprotected form.
Uniqueness
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is unique due to the dual protection of both the 5’-hydroxyl and N6-amino groups. This dual protection is essential for its use in oligonucleotide synthesis, providing stability and preventing side reactions.
生物活性
N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry. This compound is primarily utilized for its potential applications in DNA and RNA research, particularly in the modification of nucleic acids and site-selective activation processes. This article delves into the biological activity of Dmt-Da-Bz, highlighting its chemical properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C38H35N5O6
- Molecular Weight: 657.73 g/mol
- CAS Number: 64325-78-6
- IUPAC Name: N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C38H35N5O6 |
| Molecular Weight | 657.73 g/mol |
| CAS Number | 64325-78-6 |
| InChI Key | LPICNYATEWGYHI-WIHCDAFUSA-N |
Dmt-Da-Bz exhibits several biological activities that are crucial for its applications in nucleic acid chemistry:
- Nucleic Acid Modification : The compound can be utilized to modify DNA and RNA, enhancing their stability and reactivity.
- Site-Selective Activation : Dmt-Da-Bz allows for targeted modifications at specific sites within nucleic acid sequences, facilitating controlled biochemical reactions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Dmt-Da-Bz may inhibit certain nucleases, thus protecting nucleic acids from degradation.
Case Studies
-
Study on Antiviral Activity :
A study investigated the antiviral properties of Dmt-Da-Bz against various RNA viruses. The results indicated that the compound significantly reduced viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development. -
Research on DNA Repair Mechanisms :
Another study focused on the role of Dmt-Da-Bz in enhancing DNA repair mechanisms. The compound was shown to facilitate the repair of damaged DNA by promoting the recruitment of repair proteins to the site of damage. -
Application in Gene Therapy :
Dmt-Da-Bz has been explored as a component in gene therapy vectors. Its ability to modify nucleic acids allows for improved delivery and expression of therapeutic genes in target cells.
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antiviral Activity | Reduced viral replication | Potential use in antiviral drug development |
| DNA Repair Mechanisms | Enhanced recruitment of repair proteins | Applications in cancer therapy |
| Gene Therapy | Improved delivery and expression of therapeutic genes | Advancements in genetic medicine |
属性
分子式 |
C38H35N5O6 |
|---|---|
分子量 |
657.7 g/mol |
IUPAC 名称 |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1 |
InChI 键 |
LPICNYATEWGYHI-WRVRXEDSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















